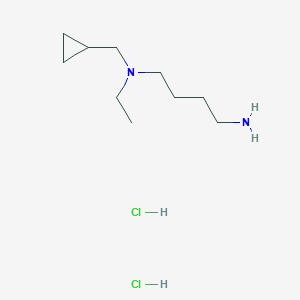

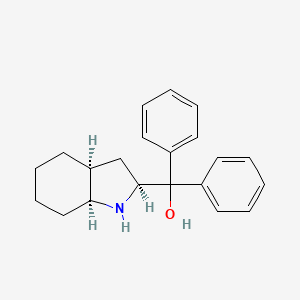

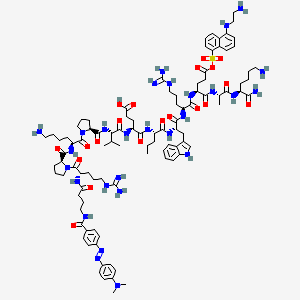

![molecular formula C7H15NO2 B1493629 反式-2-[(2-甲氧基乙基)氨基]环丁醇 CAS No. 2158945-92-5](/img/structure/B1493629.png)

反式-2-[(2-甲氧基乙基)氨基]环丁醇

描述

Physical And Chemical Properties Analysis

Trans-2-[(2-methoxyethyl)amino]cyclobutan-1-ol is a white crystalline solid. Other physical and chemical properties are not detailed in the available sources.科学研究应用

Pharmaceutical Research: Synthesis of Drug Candidates

trans-2-[(2-Methoxyethyl)amino]cyclobutan-1-ol: is a promising building block in pharmaceutical research for the synthesis of innovative drug candidates. Its unique cyclobutane core and methoxyethylamino group offer a versatile scaffold for designing compounds with potential therapeutic benefits. Researchers can exploit its reactivity to develop drugs with improved pharmacokinetic and pharmacodynamic profiles, potentially leading to new treatments for neurological disorders, cancers, and metabolic diseases .

Organic Synthesis: Molecular Construction

In organic synthesis, this compound serves as a versatile reagent. The cyclobutane ring provides a stable yet reactive framework for constructing complex molecules. Its presence in a molecule can significantly alter the compound’s reactivity, opening up new pathways for chemical reactions. This makes it an invaluable tool for chemists exploring novel synthetic routes .

Material Science: Advanced Polymers

The compound’s unique structure can be utilized in material science to create advanced polymers with specific properties. By incorporating trans-2-[(2-Methoxyethyl)amino]cyclobutan-1-ol into polymer chains, researchers can influence the thermal stability, mechanical strength, and chemical resistance of the resulting materials, which could be beneficial for developing new coatings, adhesives, and composite materials .

Catalysis: Enhancing Reaction Efficiency

Catalysts derived from trans-2-[(2-Methoxyethyl)amino]cyclobutan-1-ol could enhance the efficiency of various chemical reactions. Its structure could be tailored to create site-specific catalysts that improve the selectivity and yield of desired products, thereby optimizing industrial processes and reducing waste .

Agrochemicals: Crop Protection Agents

In the agrochemical industry, this compound’s structural features can be leveraged to develop targeted crop protection agents. Its functional groups can be modified to produce pesticides, herbicides, or fungicides that are more effective and environmentally friendly, helping to safeguard crops against pests and diseases .

Neurological Research: Modulating Neurotransmitter Activity

The methoxyethylamino group in trans-2-[(2-Methoxyethyl)amino]cyclobutan-1-ol could mimic or influence neurotransmitter activity in the brain. This property can be harnessed in neurological research to study the effects of new compounds on cognitive functions and to develop potential treatments for neurodegenerative diseases .

未来方向

Enzymatic strategies for asymmetric synthesis are gaining momentum in the field of synthetic organic chemistry . The use of enzymes under environmentally friendly reaction conditions is being recognized for their exquisite selectivity. The use of hydrolases in enantioselective protocols has paved the way to the application of enzymes in asymmetric synthesis, particularly in the context of biocatalytic (dynamic) kinetic resolutions . This could potentially open up new avenues for the use of trans-2-[(2-methoxyethyl)amino]cyclobutan-1-ol in the future.

作用机制

Target of Action

It is known that cyclobutane-containing compounds are prevalent in various drugs and drug prototypes, exhibiting distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties .

Mode of Action

It is known that the [2 + 2] cycloaddition is unequivocally the primary and most commonly used method for synthesizing cyclobutanes .

Biochemical Pathways

Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry .

Pharmacokinetics

Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve adme properties .

Result of Action

It is known that cyclobutane-containing compounds exhibit diverse biological activities with potential medicinal value .

Action Environment

It is known that this compound should be handled with care, as it may cause skin and eye irritation, and always stored in a cool, well-ventilated area .

属性

IUPAC Name |

(1R,2R)-2-(2-methoxyethylamino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-10-5-4-8-6-2-3-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKAXIPHMNEZGK-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1CCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN[C@@H]1CC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-[(2-Methoxyethyl)amino]cyclobutan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

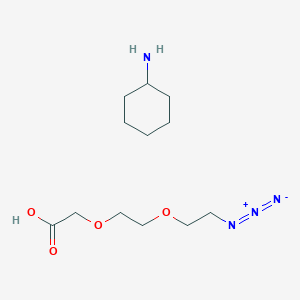

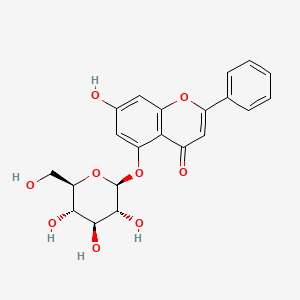

![4-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid](/img/structure/B1493591.png)

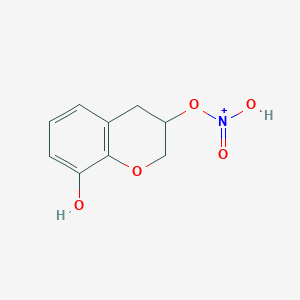

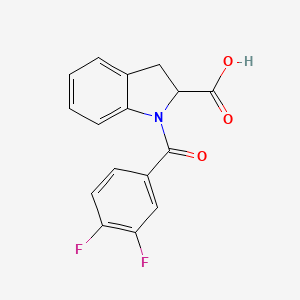

![(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis(diphenylmethanol)](/img/structure/B1493593.png)

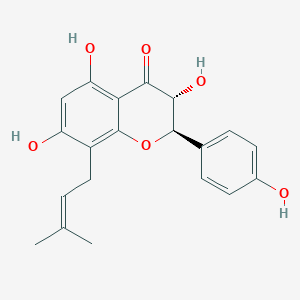

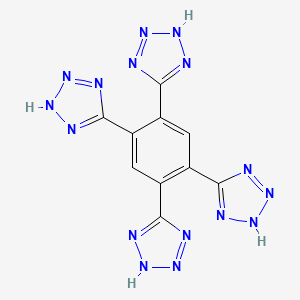

![1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493600.png)

![1-{[Ethyl(3-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493601.png)